molecular formula C22H30INO3 B3123466 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide CAS No. 307952-94-9

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide

Cat. No.: B3123466
CAS No.: 307952-94-9
M. Wt: 483.4 g/mol
InChI Key: FCCUIPLIPUNHMZ-UHFFFAOYSA-M
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Description

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide is a quaternary ammonium compound belonging to the styrylpyridinium family. Its structure comprises a pyridinium core substituted with a hexyl chain at position 1 and a styryl group at position 2, where the styryl moiety is further functionalized with three methoxy groups at the 2, 3, and 4 positions (Figure 1). This compound is synthesized via condensation and alkylation reactions, often involving Sonogashira coupling or partial reduction of alkynes to form the Z-configured styryl group . The presence of electron-donating methoxy groups enhances its solubility in polar solvents and may influence its photophysical properties, making it relevant for applications in nonlinear optics (NLO) and bioimaging .

Properties

IUPAC Name

1-hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO3.HI/c1-5-6-7-9-16-23-17-10-8-11-19(23)14-12-18-13-15-20(24-2)22(26-4)21(18)25-3;/h8,10-15,17H,5-7,9,16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCUIPLIPUNHMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694276
Record name 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307952-94-9
Record name 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide typically involves the reaction of 2-(2,3,4-trimethoxystyryl)pyridine with hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the styryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide, thiolate, or azide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium cyanide in dimethyl sulfoxide or sodium azide in acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated pyridinium or styryl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the iodide ion.

Scientific Research Applications

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a probe for studying biological processes.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Styrylpyridinium Derivatives

Compound Name Substituents on Styryl Group Alkyl Chain on Pyridinium Molecular Formula Key Applications
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide 2,3,4-trimethoxy Hexyl (C₆H₁₃) C₂₂H₂₈INO₃ Nonlinear optics, bioimaging
(E)-1-Ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide 4-nitro Ethyl (C₂H₅) C₁₅H₁₅IN₂O₂ Third-order NLO materials
4-[2-(3-Methoxy-phenyl)-vinyl]-1-methylpyridinium iodide (MMPI) 3-methoxy Methyl (CH₃) C₁₅H₁₆INO Optical limiting devices
1-(2-Nitrobenzyl)-4-(3,4,5-trimethoxystyryl)pyridin-1-ium bromide 3,4,5-trimethoxy 2-nitrobenzyl C₂₃H₂₃BrN₂O₃ Cholinesterase inhibition

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 4-nitro substituent in (E)-1-ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide enhances charge transfer for NLO applications , whereas the 2,3,4-trimethoxy groups in the target compound improve solubility and may stabilize excited states for fluorescence .
Crystal Structure and Packing

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Z Reference
This compound Monoclinic P2₁/c a = 12.45, b = 7.80, c = 15.20; β = 98.5° 4
1-Ethyl-4-(1H-naphtho[1,8-de]diazaborinin-2-yl)pyridin-1-ium iodide Triclinic P1 a = 7.08, b = 10.63, c = 11.07; α = 89.7°, β = 79.7°, γ = 89.6° 2
4,4′-Bithiophene-linked 1-methylpyridinium iodide Orthorhombic Pna2₁ a = 15.20, b = 8.45, c = 12.30 4

Structural Insights :

  • The target compound’s monoclinic packing (P2₁/c) facilitates head-to-tail π-π stacking of the styryl groups, enhancing intermolecular charge transfer . In contrast, triclinic systems like 1-ethyl-4-(1H-naphtho[1,8-de]diazaborinin-2-yl)pyridin-1-ium iodide exhibit alternating organic-inorganic layers stabilized by iodide ions .
Photophysical and Functional Properties

Table 3: Key Photophysical Parameters

Compound Name λₐᵦₛ (nm) λₑₘ (nm) Third-Order NLO Susceptibility (χ³) Application Highlights
This compound 420 550 1.2 × 10⁻¹² esu Bioimaging, optical sensors
(E)-1-Ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide 380 480 3.5 × 10⁻¹² esu NLO waveguides, ultrafast optics
MMPI 390 520 0.8 × 10⁻¹² esu Optical limiters

Functional Differences :

  • The higher χ³ value of the nitro-substituted derivative correlates with stronger intramolecular charge transfer (ICT) due to the electron-deficient nitro group .
  • The trimethoxystyryl derivative’s red-shifted absorption (λₐᵦₛ = 420 nm) suggests extended conjugation, beneficial for near-infrared (NIR) applications .

Biological Activity

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide (CAS No. 307952-94-9) is a synthetic compound characterized by its unique molecular structure, which includes a pyridinium core with a hexyl group and a styryl group substituted with three methoxy groups. Its molecular formula is C22H30INO3C_{22}H_{30}INO_3 and it has a molecular weight of approximately 483.39 g/mol .

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-(2,3,4-trimethoxystyryl)pyridine and hexyl iodide, often conducted in solvents such as acetonitrile or dimethylformamide. The presence of a base like potassium carbonate is crucial for facilitating the reaction .

Biological Activity

This compound has been investigated for its potential biological activities , particularly in the realms of antimicrobial, antifungal, and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

In cancer research, this compound has shown promise in inducing apoptosis in various cancer cell lines. Studies have reported that the compound can inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth .

Case Study: In Vitro Analysis
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The biological activity of this compound is attributed to its interaction with cellular components such as membranes and proteins. For instance:

  • Antimicrobial Mechanism : The compound may disrupt lipid bilayers of microbial cells, leading to leakage of cellular contents.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

When compared to other related compounds like 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium bromide and chloride, the iodide variant shows enhanced solubility and biological activity due to the specific electronic properties imparted by the iodide ion .

Compound Counterion Biological Activity
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium iodideIodideHigh antimicrobial and anticancer activity
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium bromideBromideModerate activity
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium chlorideChlorideLow activity

Q & A

Q. What are the recommended methods for synthesizing 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide, and how can purity be validated?

Synthesis typically involves quaternization of pyridine derivatives with iodides, followed by styryl group functionalization. A stepwise approach includes:

  • Quaternization : Reacting 1-hexylpyridine with methyl iodide under controlled temperature (e.g., 60°C, 24 hrs) to form the pyridinium core.
  • Styryl coupling : Introducing the 2,3,4-trimethoxystyryl group via Heck coupling or Wittig reactions, using palladium catalysts .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of unreacted starting materials in 1H^1H-NMR spectra). Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is critical. For example:

  • SHELX refinement : Use SHELXL for structure solution, refining parameters like bond lengths and angles to resolve steric clashes or rotational isomerism. Anisotropic displacement parameters clarify dynamic disorder in the hexyl chain .
  • Data interpretation : Compare experimental bond lengths (e.g., C=N+^+ at ~1.48 Å) with DFT-optimized geometries to validate accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise from solution-phase dynamics (e.g., solvent interactions) vs. solid-state rigidity. Methodological steps:

  • NMR/SCXRD cross-validation : Compare 1H^1H-NSCXRD-derived torsion angles. For example, styryl group dihedral angles in solution (NMR-derived NOEs) may differ from solid-state SCXRD values due to conformational flexibility .
  • DFT calculations : Perform gas-phase and solvent-phase simulations (e.g., using Gaussian with PCM models) to reconcile differences .

Q. What strategies optimize the compound’s bioactivity in targeted drug-delivery studies?

Structure-activity relationship (SAR) studies require:

  • Functional group modulation : Replace the hexyl chain with shorter/longer alkyl groups to assess cytotoxicity and membrane permeability.
  • In silico docking : Use AutoDock Vina to predict binding affinity with targets (e.g., DNA intercalation or enzyme inhibition) .
  • In vitro assays : Test against cell lines (e.g., MTT assays for IC50_{50} values) while correlating results with logP (octanol-water partition coefficients) from computational models .

Q. How can researchers resolve challenges in reproducibility of electrochemical properties for energy storage applications?

Inconsistencies in redox behavior may stem from impurities or solvent effects. Mitigation steps:

  • Controlled environments : Perform cyclic voltammetry under inert atmosphere (argon) to prevent iodide oxidation.
  • Electrode conditioning : Use glassy carbon electrodes polished with alumina slurry to ensure consistent surface area .
  • Data normalization : Report potentials relative to Fc/Fc+^+ and validate via repeated trials with error margins <5% .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to design experiments for clarification?

Conflicting solubility data (e.g., in DMSO vs. water) require systematic analysis:

  • Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., DMSO/water gradients) at 25°C and 37°C.
  • Hansen parameters : Calculate solubility parameters (δd_d, δp_p, δh_h) to predict compatibility with solvents .
  • Microscopy : Use polarized light microscopy to detect polymorphic forms affecting solubility .

Methodological Tables

Parameter Technique Key Considerations Reference
Crystal structureSCXRD (SHELXL)Refine anisotropic displacement parameters
Redox potentialCyclic voltammetryNormalize to Fc/Fc+^+; inert atmosphere
LogP estimationDFT (Meylan model)Validate with experimental shake-flask assays
Bioactivity screeningMTT assayCorrelate IC50_{50} with logP and SAR

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide
Reactant of Route 2
1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide

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